CINPA1 is a small-molecule inhibitor of the constitutive androstane receptor (CAR). [] CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and other processes. [] Therefore, CINPA1 plays a role in modulating CAR activity and its downstream effects on drug metabolism.
CINPA1 and its metabolites have been investigated for their interactions with the CAR ligand-binding domain. [] Docking studies revealed that CINPA1 and its metabolite 1 can bind within the CAR ligand-binding pocket, likely contributing to their inhibitory effects on CAR. [] In contrast, metabolite 2 might not form the necessary interactions for binding and thus lacks inhibitory activity. []
The structure-activity relationship (SAR) of dibenzo[b,f]azepine derivatives as GABA uptake inhibitors has been extensively studied. [] Researchers have synthesized various analogs, focusing on modifications of the nitrogen substituents of nipecotic acid, guvacine, and homo-β-proline with lipophilic groups such as (10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)alkoxyalkyl or (10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)alkoxyalkyl. []
Conformational analyses, including 1H NMR spectroscopy and structure-activity relationship studies, have been conducted on cholecystokinin-4 (CCK-4) dipeptide analogs containing the dibenzo[b,f]azepine moiety, such as (2S)-2-[10,11-dihydro-5H-dibenzo[b,f] azepin-5-carbonyl)-amino]-3-(1H-indol-3-yl)propionic acid methyl ester. [] This research aimed to determine the biologically active conformation of these analogs, suggesting a preference for a βII-turn conformation for optimal interaction with the CCK-4 receptor. []
CINPA1 acts as a specific inhibitor of CAR, effectively reducing CAR-mediated transcription. [] This inhibition occurs through altering the recruitment pattern of coregulators and decreasing CAR occupancy at the promoter regions of its target genes. []
Certain dibenzo[b,f]azepine derivatives act as potent γ-aminobutyric acid (GABA) uptake inhibitors. [] By blocking GABA uptake, these compounds increase GABA concentrations in the synaptic cleft, enhancing GABAergic transmission and producing anticonvulsant effects. []
CINPA1 serves as a valuable tool for investigating the role of CAR in drug metabolism and potentially identifying new therapeutic targets for diseases influenced by CAR activity. []
Dibenzo[b,f]azepine derivatives, exhibiting potent GABA uptake inhibition, show promise as potential anticonvulsant agents. [] Their ability to increase GABAergic transmission suggests therapeutic applications for epilepsy and other seizure disorders.
Dibenzo[b,f]azepine-containing CCK-4 dipeptide analogs, like GB-115, exhibit anxiolytic activity. [] By mimicking the effects of CCK-4, these compounds hold potential for treating anxiety disorders.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8